6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Overview
Description
“6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide” is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds, substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, has been reported in the literature . The synthesis was achieved via 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole, which was prepared by Gassman’s indole synthesis . Another method for the synthesis of similar compounds involves the Vilsmeier–Haack reaction of the corresponding 7-acetyl-2-arylindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight is 229.24 .Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide, have found significant applications as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. Quinoline derivatives containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups effectively adsorb onto surfaces, protecting against corrosion. This review covers recent advancements in the use of quinoline-based compounds for corrosion inhibition, highlighting their potential in reducing the adverse impact of corrosion on materials and structures (Verma, Quraishi, & Ebenso, 2020).
Quinoxaline Derivatives in Medicine and Catalysis
Quinoxaline, a compound structurally related to quinoline derivatives, and its analogs have been explored for their antitumoral properties and as catalyst ligands. These derivatives are employed in diverse fields ranging from pharmaceuticals to dyes and antibiotics, showcasing the versatility of quinoline and its structurally related compounds in scientific research. The synthesis and applications of quinoxaline derivatives underline the potential of quinoline derivatives like this compound in developing new therapeutic agents and catalytic materials (Pareek & Kishor, 2015).
Heterocyclic Compounds in Optical Sensing and Medicine
The application of heterocyclic compounds, including pyrroloquinoline derivatives, extends to optical sensors and medicinal chemistry. These compounds are recognized for their exquisite sensing materials and a broad spectrum of biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, indicating the significant role heterocyclic compounds like this compound play in developing advanced sensing technologies and therapeutic agents (Jindal & Kaur, 2021).
Safety and Hazards
properties
IUPAC Name |
9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-14-12(17)9-6-15-5-4-7-2-1-3-8(10(7)15)11(9)16/h1-3,6H,4-5,13H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQUSHGNFAJCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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